1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid
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Overview
Description
1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid is a unique chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group at position 1, a methyl group at position 5, and a carbodithioic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethylamine with a suitable dithioester in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid group can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 1-(2-carboxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid, while reduction of the carbodithioic acid group may produce 1-(2-hydroxyethyl)-5-methyl-1H-imidazole-4-thiol .
Scientific Research Applications
1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and carbodithioic acid groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1H-imidazole-4-carbodithioic acid: Lacks the methyl group at position 5, resulting in different chemical properties and reactivity.
5-Methyl-1H-imidazole-4-carbodithioic acid:
1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group, leading to different reactivity and biological activity.
Uniqueness: 1-(2-Hydroxyethyl)-5-methyl-1H-imidazole-4-carbodithioic acid is unique due to the presence of both hydroxyethyl and carbodithioic acid groups, which confer distinct chemical properties and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
90173-97-0 |
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Molecular Formula |
C7H10N2OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-methylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C7H10N2OS2/c1-5-6(7(11)12)8-4-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
InChI Key |
BQQXUGPWLWEAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1CCO)C(=S)S |
Origin of Product |
United States |
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